molecular formula C10H12ClNO B1465842 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol CAS No. 1082563-13-0

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol

Cat. No.: B1465842
CAS No.: 1082563-13-0
M. Wt: 197.66 g/mol
InChI Key: VVEDGLKWZVRLSS-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is a chemical compound with a unique structure that includes an aminomethyl group, a chloro substituent, and a dihydroindenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom . The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: The formation of corresponding ketones or carboxylic acids.

    Reduction: The formation of amines or alcohols.

    Substitution: The formation of substituted amines or alcohols.

Scientific Research Applications

1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Aminomethyl)-2,3-dihydroinden-1-ol
  • 4-Chloro-2,3-dihydroinden-1-ol
  • 1-(Aminomethyl)-4-chloroindan

Uniqueness: 1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol is unique due to the presence of both an aminomethyl group and a chloro substituent on the dihydroindenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEDGLKWZVRLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C(=CC=C2)Cl)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Reactant of Route 2
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Reactant of Route 3
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Reactant of Route 4
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Reactant of Route 5
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol
Reactant of Route 6
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-ol

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